molecular formula C10H12N2O3 B13442124 rac Kynurenine-13C2,15N

rac Kynurenine-13C2,15N

Cat. No.: B13442124
M. Wt: 211.19 g/mol
InChI Key: YGPSJZOEDVAXAB-SPKMFNSXSA-N
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Description

rac Kynurenine-13C2,15N: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of kynurenine, an intermediate in the tryptophan metabolism pathway. The labeling with carbon-13 and nitrogen-15 isotopes allows for precise tracking and analysis in metabolic studies, making it a valuable tool in biochemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Kynurenine-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the kynurenine molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often require careful control of temperature, pH, and solvent to ensure the incorporation of the isotopes at the desired positions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity labeled precursors, advanced purification techniques such as chromatography, and rigorous quality control measures to produce the compound in bulk quantities suitable for research and commercial use.

Chemical Reactions Analysis

Types of Reactions: rac Kynurenine-13C2,15N undergoes various chemical reactions, including:

    Oxidation: Conversion to kynurenic acid or other oxidized derivatives.

    Reduction: Formation of reduced forms of kynurenine.

    Substitution: Replacement of functional groups with other chemical entities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Kynurenic acid, 3-hydroxykynurenine.

    Reduction: Reduced kynurenine derivatives.

    Substitution: Substituted kynurenine compounds with different functional groups.

Scientific Research Applications

rac Kynurenine-13C2,15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Chemistry: Used in studies of metabolic pathways and enzyme kinetics.

    Biology: Helps in tracing metabolic processes and understanding the role of kynurenine in cellular functions.

    Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.

    Industry: Employed in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of rac Kynurenine-13C2,15N involves its participation in the kynurenine pathway, a major route of tryptophan metabolism. It acts as a precursor to several bioactive compounds, including kynurenic acid and quinolinic acid. These metabolites interact with various molecular targets, such as N-methyl-D-aspartate (NMDA) receptors and aryl hydrocarbon receptors, influencing neurotransmission, immune response, and cellular signaling pathways.

Comparison with Similar Compounds

    Kynurenine: The non-labeled form of the compound.

    3-Hydroxykynurenine: An oxidized derivative of kynurenine.

    Kynurenic Acid: A downstream metabolite in the kynurenine pathway.

Uniqueness: rac Kynurenine-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This labeling provides a significant advantage in understanding metabolic pathways and the pharmacokinetics of drugs, making it a valuable tool in both basic and applied sciences.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

211.19 g/mol

IUPAC Name

4-(2-aminophenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid

InChI

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/i8+1,10+1,12+1

InChI Key

YGPSJZOEDVAXAB-SPKMFNSXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)C[13CH]([13C](=O)O)[15NH2])N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N

Origin of Product

United States

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